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Compound of Interest

Compound Name: 3'-F-3'-dA(Bz)-2'-Phosphoramidite

Cat. No.: B12387908 Get Quote

An In-depth Technical Guide to the Structure of 3'-Fluoro Modified Adenosine Nucleoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural characteristics of 3'-fluoro modified

adenosine nucleoside, a significant molecule in antiviral and anticancer research. The strategic

placement of a fluorine atom at the 3' position of the ribose sugar dramatically influences its

chemical properties, three-dimensional conformation, and biological activity.

Core Structural and Chemical Properties
3'-Fluoro-3'-deoxyadenosine is a purine nucleoside analog where the hydroxyl group at the 3'

position of the ribose sugar is replaced by a fluorine atom.[1] This single substitution has

profound effects on the molecule's stability and biological function.[2]

The core structure consists of:

An Adenine Base: A purine nucleobase.

A Modified Ribose Sugar: A furanose ring where the 3'-hydroxyl group is substituted with

fluorine.

Glycosidic Bond: A β-N9 glycosidic bond connects the adenine base to the 1' carbon of the

sugar.
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The IUPAC name for this compound is (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-

(hydroxymethyl)oxolan-3-ol.[3]

Table 1: Physicochemical Properties of 3'-Fluoro-3'-deoxyadenosine

Property Value Reference

Molecular Formula C₁₀H₁₂FN₅O₃ [3][4]

Molecular Weight 269.23 g/mol [3][4]

CAS Number 75059-22-2 [3][4]

Appearance White to off-white solid

Melting Point 211-212 °C

pKa (Predicted) 12.45 ± 0.70 [4]

Three-Dimensional Conformation
The introduction of a highly electronegative fluorine atom at the C3' position critically influences

the conformation of the furanose ring, an effect known as the gauche effect. This governs the

overall three-dimensional shape of the nucleoside, which is crucial for its interaction with

enzymes like viral polymerases.

Ribose Ring Pucker
The five-membered furanose ring is not planar and exists in a dynamic equilibrium between two

major puckered conformations: C3'-endo (North) and C2'-endo (South).[5][6] The phase angle

of pseudorotation (P) describes the specific conformation on this cycle.[7]

North (C3'-endo): The C3' atom is displaced on the same side of the furanose ring as the C5'

atom and the nucleobase. This conformation is characteristic of A-form helices, such as

those found in RNA.[5][8]

South (C2'-endo): The C2' atom is displaced on the same side as the C5' atom and the

nucleobase. This conformation is characteristic of B-form DNA.[5][8]
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For 3'-deoxy-3'-fluoroadenosine (which has a ribo configuration), the sugar exists almost

exclusively in the C2'-endo (South) conformation.[9] This preference is a direct result of the

stereoelectronic effects of the fluorine atom. In contrast, its diastereomer, 3'-deoxy-3'-fluoro-

xylo-adenosine, predominantly adopts the C3'-endo (North) conformation.[9] This

conformational rigidity is a key factor in its biological activity.

Glycosidic Torsion Angle
The orientation of the adenine base relative to the sugar ring is defined by the glycosidic

torsion angle (χ). Like most purine nucleosides, 3'-fluoro-3'-deoxyadenosine preferentially

adopts the anti conformation, where the bulk of the base is positioned away from the sugar.

This orientation is required for standard Watson-Crick base pairing.

Quantitative Structural Data from NMR
Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-

state structure and conformation of fluorinated nucleosides.[10] The analysis of proton (¹H),

carbon (¹³C), and fluorine (¹⁹F) spectra, particularly the scalar (J) coupling constants, provides

definitive conformational insights.[11]

Table 2: Representative NMR Coupling Constants (J) for Determining Ribose Conformation
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Coupling Constant Value Range (Hz)
Conformational
Significance

Reference

³J(H1', H2') 7.5

A large value is

indicative of a C2'-

endo (South) pucker.

[9]

³J(H3', H4') ~0

A small or absent

coupling is consistent

with a C2'-endo

(South) pucker.

[9]

³J(H2', F3') 21.6

Vicinal H-F coupling;

value is dependent on

the dihedral angle.

[9]

³J(H4', F3') 26.4

Vicinal H-F coupling;

value is dependent on

the dihedral angle.

[9]

²J(H3', F3') 50.6

Geminal H-F coupling

(reported for the xylo

isomer).

[9]

Note: The specific values of H-F and F-C coupling constants are highly dependent on

stereochemistry and dihedral angles, making them powerful probes of conformation.[12]

Experimental Protocols
Synthesis of 3'-Fluoro-3'-deoxyadenosine
The synthesis of 3'-fluoro-3'-deoxyadenosine is a multi-step process that typically starts from

adenosine. A common strategy involves the protection of hydroxyl groups, inversion of

stereochemistry at the 3' position, fluorination, and subsequent deprotection.[13][14] The

fluorination step is often achieved using diethylaminosulfur trifluoride (DAST).[2]

Key Steps:
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Protection of 2' and 5' Hydroxyl Groups: The 2'- and 5'-OH groups of adenosine are

protected, often using silyl ethers (e.g., TBDMS) or trityl groups, to prevent them from

reacting in subsequent steps.

Activation of 3'-Hydroxyl Group: The 3'-OH group is activated by converting it into a good

leaving group, such as a triflate.

SN2 Inversion to xylo Configuration: The activated 3'-position undergoes nucleophilic

substitution (e.g., with sodium acetate) with inversion of configuration, yielding a xylo-

adenosine intermediate.

Fluorination with DAST: The hydroxyl group of the xylo intermediate is replaced with fluorine

using a fluorinating agent like DAST. This step proceeds with another inversion of

configuration, restoring the original ribo stereochemistry at the 3' position, now with a fluorine

substituent.

Deprotection: The protecting groups on the 2' and 5' positions are removed under

appropriate conditions (e.g., with a fluoride source like TBAF for silyl groups) to yield the final

product, 3'-fluoro-3'-deoxyadenosine.

Structural Analysis by NMR Spectroscopy
A comprehensive NMR analysis is essential to confirm the identity and determine the solution-

state conformation of the synthesized nucleoside.[11]

Methodology:

Sample Preparation: Dissolve 3-5 mg of the purified compound in a suitable deuterated

solvent (e.g., DMSO-d₆ or D₂O).

1D NMR Acquisition:

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling

patterns of all non-exchangeable protons.

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single resonance confirms the

successful incorporation of one fluorine atom.
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2D NMR Acquisition:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the

ribose ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons (e.g., from H1' to C4 and C8 of the adenine

base) and to observe F-C couplings.[11]

Data Analysis:

Structure Confirmation: Assign all proton and carbon signals using the combination of 1D

and 2D spectra.

Conformational Analysis: Carefully measure the ³J(H1',H2') and ³J(H3',H4') coupling

constants from the high-resolution ¹H spectrum. A large ³J(H1',H2') value coupled with a

small ³J(H3',H4') value confirms the predominant C2'-endo (South) conformation.[9]

Structural Analysis by X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive solid-state atomic structure of a

molecule.[15][16]

Methodology:

Crystallization: Grow single crystals of 3'-fluoro-3'-deoxyadenosine suitable for diffraction.

This is typically achieved by slow evaporation of a saturated solution of the compound in an

appropriate solvent or solvent system.

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[17] The

crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The

diffraction pattern (intensities and positions of spots) is recorded as the crystal is rotated.

Structure Solution: The diffraction data is processed to determine the unit cell dimensions

and space group. The phase problem is solved using direct methods to generate an initial
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electron density map.[15]

Model Building and Refinement: An atomic model is built into the electron density map. The

model is then refined computationally, adjusting atomic positions and thermal parameters to

achieve the best fit between the calculated and observed diffraction data.[18] The final

refined structure provides precise data on bond lengths, bond angles, and torsion angles.
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Caption: Generalized synthetic workflow for 3'-fluoro-3'-deoxyadenosine.

Ribose Pucker Conformational Equilibrium
Caption: Conformational equilibrium of the ribose ring in 3'-F-deoxyadenosine.
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Caption: Mechanism of action via chain termination of nucleic acid synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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